

Application Notes and Protocols for Mitotane Research Using the H295R Cell Line

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Compound of Interest

Compound Name: Mitotane

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The NCI-H295R (H295R) cell line is a valuable in vitro model for studying adrenocortical carcinoma (ACC) and the effects of therapeutic agents like **Mitotane**.^{[1][2]} This document provides a detailed, step-by-step protocol for the use of the H295R cell line in **Mitotane** research, covering cell culture, experimental procedures, and data analysis.

The H295R cell line was derived from a human adrenocortical carcinoma and is known for its ability to produce various steroid hormones, making it an ideal system to study the impact of drugs on steroidogenesis.^{[3][4]} **Mitotane** is the only approved drug for the treatment of advanced ACC and is also used as an adjuvant therapy after surgery. Its mechanisms of action include the disruption of mitochondrial function, inhibition of steroidogenesis, and induction of cell death.

H295R Cell Culture Protocol

Proper maintenance of the H295R cell line is critical for reproducible experimental results. The following protocol is a synthesis of established methods for culturing these cells.

Required Reagents and Media

Table 1: H295R Cell Culture Media and Reagents

Reagent	Company (Example)	Catalog Number (Example)	Storage
DMEM:F12 Medium	ATCC	30-2006	4°C
Nu-Serum I	Corning	355100	-20°C
ITS+ Premix (Insulin, Transferrin, Selenium)	Corning	354352	4°C
Bovine Serum Albumin (BSA)	Sigma-Aldrich	A9418	4°C
Linoleic Acid	Sigma-Aldrich	L1376	-20°C
0.25% Trypsin-EDTA	Gibco	25200056	4°C
Phosphate-Buffered Saline (PBS)	Gibco	10010023	Room Temperature
Dimethyl Sulfoxide (DMSO), Cell Culture Grade	Sigma-Aldrich	D2650	Room Temperature

Complete Growth Medium Preparation: To prepare the complete growth medium, supplement the DMEM:F12 base medium with the following components to the final concentrations listed:

- 2.5% Nu-Serum I
- 6.25 µg/mL Insulin
- 6.25 µg/mL Transferrin
- 6.25 ng/mL Selenium
- 1.25 mg/mL Bovine Serum Albumin
- 5.35 µg/mL Linoleic Acid

The ITS+ Premix can be used for convenience. Store the complete medium at 4°C and use within 2-4 weeks.

Thawing Cryopreserved H295R Cells

- Rapidly thaw the cryovial in a 37°C water bath until a small ice crystal remains.
- Decontaminate the outside of the vial with 70% ethanol.
- Under sterile conditions, transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
- Centrifuge the cell suspension at 125 x g for 5-7 minutes.
- Aspirate the supernatant and gently resuspend the cell pellet in 10-15 mL of fresh, pre-warmed complete growth medium.
- Transfer the cell suspension to a T75 culture flask.
- Incubate at 37°C in a humidified atmosphere with 5% CO₂.
- Change the medium after 24 hours to remove residual DMSO.

Subculturing H295R Cells

H295R cells should be subcultured when they reach 80-90% confluency.

- Aspirate the culture medium from the flask.
- Wash the cell monolayer once with sterile PBS.
- Add 2-3 mL of 0.25% Trypsin-EDTA to the T75 flask and incubate at 37°C for 5-15 minutes, or until cells detach. Avoid agitating the flask to prevent cell clumping.
- Neutralize the trypsin by adding 6-8 mL of complete growth medium.
- Gently pipette the cell suspension up and down to create a single-cell suspension.
- Transfer the cell suspension to a 15 mL conical tube and centrifuge at 125 x g for 5 minutes.
- Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.

- Seed new T75 flasks at a split ratio of 1:3 to 1:6. A typical seeding density is $2-3 \times 10^4$ cells/cm².
- Incubate at 37°C and 5% CO₂. Change the medium every 2-3 days.

Cryopreservation of H295R Cells

- Follow steps 1-7 of the subculturing protocol.
- Resuspend the cell pellet in a cryopreservation medium consisting of 90% complete growth medium and 10% DMSO.
- Aliquot 1 mL of the cell suspension into cryovials.
- Place the cryovials in a controlled-rate freezing container and store at -80°C overnight.
- Transfer the vials to the vapor phase of liquid nitrogen for long-term storage.

Experimental Protocols for Mitotane Research

The following protocols describe key experiments to investigate the effects of **Mitotane** on the H295R cell line.

Mitotane Preparation

Mitotane should be dissolved in a suitable solvent, such as DMSO or ethanol, to create a stock solution. Further dilutions should be made in the complete growth medium to achieve the desired final concentrations for treatment. A vehicle control (medium with the same concentration of solvent) should be included in all experiments.

Cell Viability and Cytotoxicity Assay (MTT/MTS Assay)

This assay determines the effect of **Mitotane** on H295R cell viability.

- Seed H295R cells in a 96-well plate at a density of 1×10^4 cells per well in 100 µL of complete growth medium.
- Incubate for 48 hours to allow for cell attachment.

- Remove the medium and replace it with fresh medium containing various concentrations of **Mitotane** (e.g., 1 μ M to 100 μ M) or a vehicle control.
- Incubate the plate for 24, 48, or 72 hours.
- Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle-treated control.

Table 2: Example **Mitotane** Concentrations and Effects on H295R Cell Viability

Mitotane Concentration (μ M)	Incubation Time (h)	Cell Viability (% of Control)	Reference
6.25	24	~100%	
43.75	>24	Significant Decrease	
62.5	24	~80%	
30	72	~15% (spheroids)	
50	72	~26% (spheroids)	

Steroid Hormone Secretion Assay

This assay measures the impact of **Mitotane** on the production of steroid hormones such as cortisol, dehydroepiandrosterone sulfate (DHEAS), and progesterone.

- Seed H295R cells in 12-well or 24-well plates and grow to 80-90% confluency.
- Replace the medium with fresh medium containing various concentrations of **Mitotane** or a vehicle control.
- Incubate for 24 or 48 hours.

- Collect the culture medium and centrifuge to remove any detached cells.
- Analyze the concentration of steroid hormones in the supernatant using commercially available ELISA kits or by LC-MS/MS.

Table 3: Example Effects of **Mitotane** on Steroid Hormone Secretion in H295R Cells

Mitotane Concentration (μM)	Incubation Time (h)	Hormone	Effect	Reference
6.25 - 12.5	24	Cortisol & DHEAS	~80% decrease in secretion	
25	24	DHEAS	~90% decrease in secretion	
100	24	DHEAS	~95% decrease in secretion	
25	48	Progesterone & 17-OH Progesterone	Significant decrease	

Gene Expression Analysis (Quantitative RT-PCR)

This method is used to determine how **Mitotane** alters the expression of genes involved in steroidogenesis and cell survival.

- Treat H295R cells with **Mitotane** as described in the steroid hormone secretion assay.
- After the incubation period (e.g., 48 or 72 hours), wash the cells with PBS and lyse them directly in the culture dish using a suitable lysis buffer.
- Isolate total RNA using a commercial RNA extraction kit.
- Synthesize cDNA from the RNA using a reverse transcription kit.

- Perform quantitative PCR (qPCR) using gene-specific primers for target genes (e.g., CYP11A1, CYP17A1, HSD3B1, HSD3B2, CYP21A2) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
- Analyze the relative gene expression using the $\Delta\Delta C_t$ method.

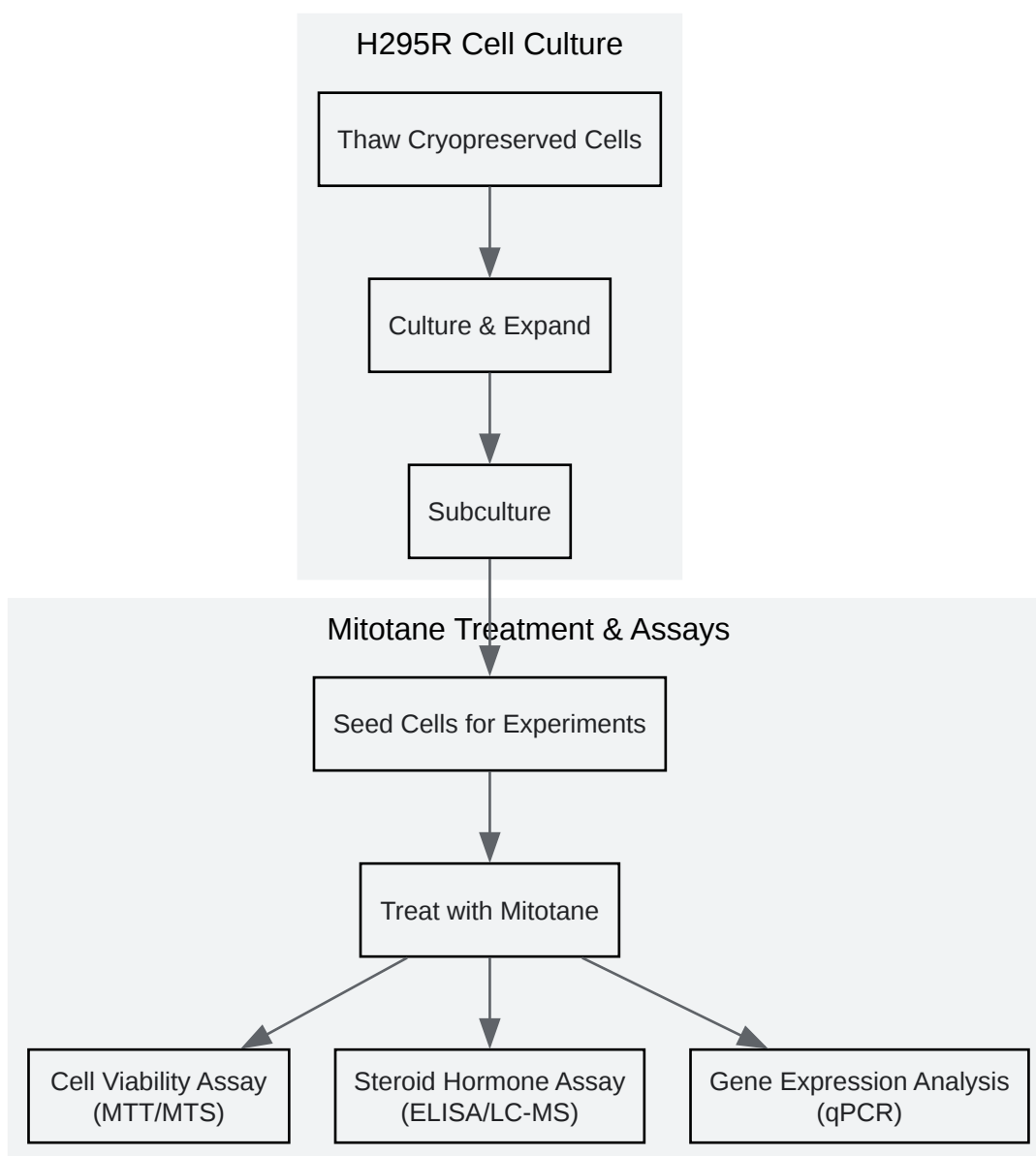
Table 4: Genes Affected by **Mitotane** in H295R Cells

Gene	Function	Effect of Mitotane	Reference
HSD3B1, HSD3B2, CYP21A2	Steroid hormone biosynthesis	Underexpression	
GDF15, ALDH1L2, TRIB3, SERPINE2	Various (stress response, metabolism)	Overexpression	
CYP11A1, CYP17A1	Steroidogenesis	Decreased mRNA levels	
ABCA1, SCARB1	Cholesterol transport	Reduced expression	

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for investigating the effects of **Mitotane** on H295R cells.

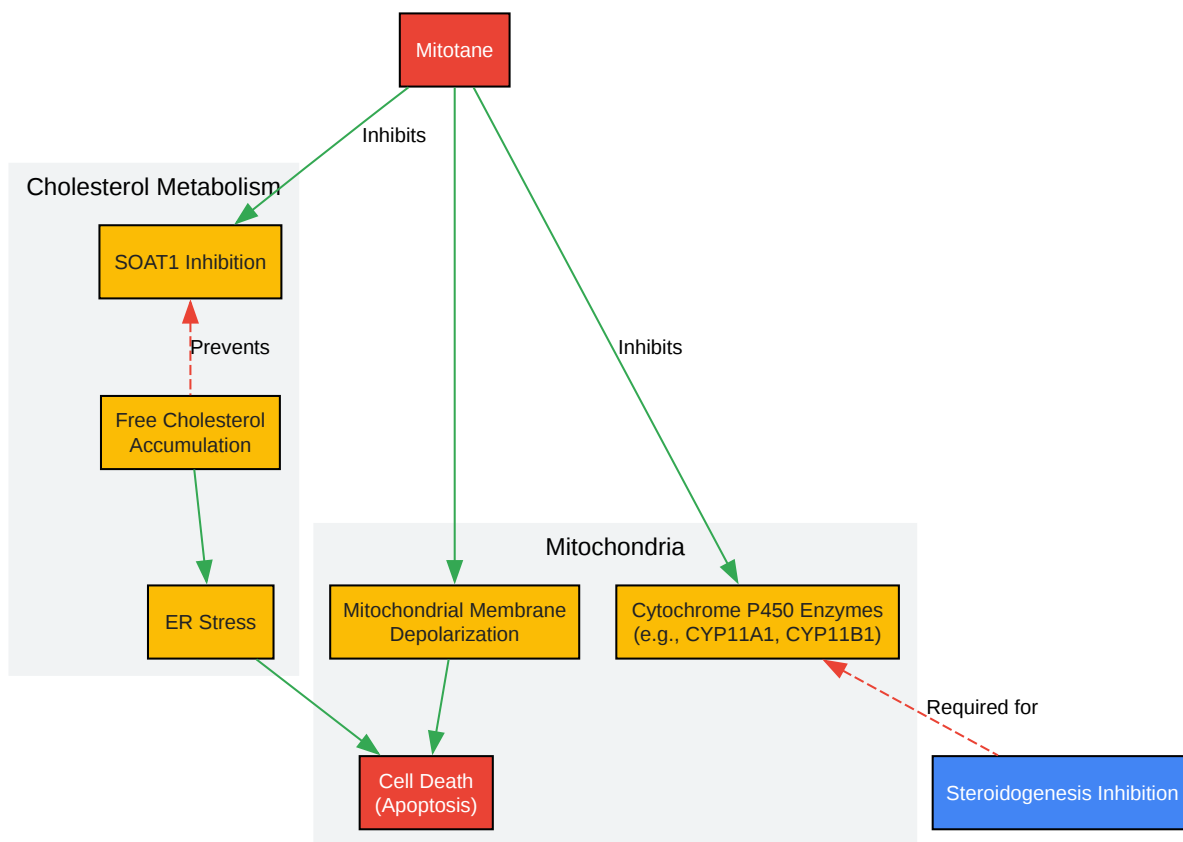


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Caption: Experimental workflow for **Mitotane** research using H295R cells.

Mitotane's Mechanism of Action in H295R Cells

This diagram illustrates the key signaling pathways affected by **Mitotane** in adrenocortical carcinoma cells.



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Caption: Simplified signaling pathway of **Mitotane** in H295R cells.

These protocols and application notes provide a comprehensive guide for researchers utilizing the H295R cell line to investigate the effects of **Mitotane**. Adherence to these standardized procedures will facilitate the generation of reliable and reproducible data, ultimately contributing to a better understanding of adrenocortical carcinoma and the development of more effective therapies.

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References

- 1. Molecular Mechanisms of Mitotane Action in Adrenocortical Cancer Based on In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Technologies :: Products [lifescience.invitro.com.au]
- 4. fb.cuni.cz [fb.cuni.cz]
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